Patent

US04587189

Procedure details

There was mixed in a three-liter flask 5.85 grams of 3,4,9,10-perylenetetracarboxylic dianhydride, 26.77 grams of o-phenylene diamine and 7 milliliters of glacial acetic acid. The mixture resulting was then heated with stirring for 8 hours at 210° C., followed by cooling to room temperature. A solid product was then obtained by filtering the mixture throught a sintered glass funnel; followed by washing with 1,000 milliliters of methanol. Thereafter, the solid was slurried with 500 milliliters of 1 percent sodium hydroxide solution. After filtration, the solid was washed with 600 milliliters of water, and then was dried in an oven at 80° C. overnight yielding 7.62 grams, of the above product III.

[Compound]

Name

product III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]>C(O)(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1.[N:37]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[NH:38][CH:1]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.85 g

|

|

Type

|

reactant

|

|

Smiles

|

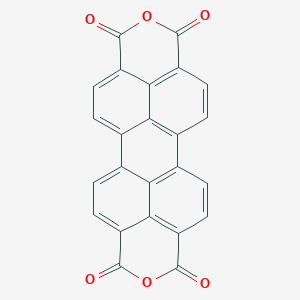

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O

|

|

Name

|

|

|

Quantity

|

26.77 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

[Compound]

|

Name

|

product III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

210 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 8 hours at 210° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture resulting

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solid product was then obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtering the mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 1,000 milliliters of methanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed with 600 milliliters of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried in an oven at 80° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding 7.62 grams

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45.N4=CNC5=C4C=CC=C5

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |